molecular formula C9H14O2 B3025516 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde CAS No. 77630-11-6

5,5-Dimethyl-2-oxocyclohexanecarbaldehyde

Cat. No.: B3025516
CAS No.: 77630-11-6
M. Wt: 154.21 g/mol
InChI Key: NLQPHBAIRKKSBI-UHFFFAOYSA-N
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Description

Contextualization within Cyclohexanecarbaldehyde Derivatives

To appreciate the role of 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde, it is useful to consider it within the broader family of cyclohexanecarbaldehyde derivatives. The parent compound, cyclohexanecarbaldehyde (C₇H₁₂O), is a well-established precursor in numerous chemical processes. nbinno.comnih.gov It serves as an intermediate in the synthesis of pharmaceuticals such as the antihypertensive drug Fosinopril and the anticoagulant Melagatran. nbinno.com Derivatives of cyclohexanecarbaldehyde are investigated for a range of biological activities, including potential anticancer and antimicrobial properties. nbinno.com

The reactivity of cyclohexanecarbaldehyde is centered on its aldehyde functional group, which readily undergoes reactions like oxidation to form cyclohexanecarboxylic acid when treated with Tollens' reagent, or nucleophilic addition with Grignard reagents. pearson.comaskfilo.com The introduction of further functional groups onto the cyclohexane (B81311) ring, as seen in this compound, significantly expands the synthetic possibilities. The presence of the ketone group and gem-dimethyl substitution in the target molecule modifies its chemical properties and provides additional reaction sites, allowing for more intricate and controlled synthetic transformations compared to the parent structure.

Historical Perspectives on the Development of Related β-Keto Aldehydes

The structural motif of a β-keto aldehyde, where an aldehyde is positioned beta to a ketone, is a classic feature in organic chemistry. The synthesis and reaction of these compounds are historically rooted in the chemistry of β-dicarbonyl compounds. A foundational method for the formation of related β-keto esters is the Claisen condensation, a carbon-carbon bond-forming reaction that utilizes esters in the presence of a strong base. fiveable.me This reaction proceeds through the formation of a key enolate ion intermediate, which acts as a nucleophile. fiveable.me

Over the decades, synthetic methodologies have evolved to provide more direct and selective routes to β-keto esters and, by extension, β-keto aldehydes. Modern approaches often employ transition metal catalysis. For instance, molybdenum(VI) dichloride dioxide and niobium pentachloride (NbCl₅) have been successfully used as catalysts to condense aldehydes with ethyl diazoacetate, yielding β-keto esters under mild conditions. organic-chemistry.org Furthermore, the development of palladium-catalyzed chemistry has introduced novel transformations of allylic β-keto esters, which can undergo reactions such as decarboxylation to generate palladium enolates, versatile intermediates for subsequent aldol (B89426) condensations and Michael additions. nih.gov The synthesis of this compound itself can be achieved via the formylation of 4,4-dimethylcyclohexanone (B1295358) with reagents like ethyl formate (B1220265), demonstrating a direct application of established dicarbonyl synthesis principles. chemicalbook.com

Significance as a Versatile Synthetic Building Block in Contemporary Organic Chemistry

The utility of this compound as a synthetic building block stems from its bifunctional nature. The presence of both an aldehyde and a ketone allows for selective and sequential reactions, making it a valuable precursor for the synthesis of heterocyclic compounds and other complex molecules. The aldehyde is generally more electrophilic and reactive towards nucleophiles than the ketone, enabling chemists to target one group while preserving the other for later transformations.

This compound is closely related to 5,5-dimethyl-1,3-cyclohexanedione (dimedone), a widely used methylene-active compound in organic synthesis. Dimedone is a common starting material for the synthesis of various heterocyclic systems, particularly through condensation reactions with aldehydes. These reactions, often proceeding through Knoevenagel condensation followed by a Michael addition, can yield products like 1,8-dioxo-octahydroxanthenes and 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one). researchgate.net The structural core provided by this compound is integral to these larger structures, highlighting its role as a key intermediate. The reactions involving its precursor, dimedone, showcase the synthetic potential of this structural framework.

Table of Reactions Involving the Dimedone Structural Core

Reactants Catalyst/Conditions Product Type
Aromatic Aldehyde + Dimedone KF/Al₂O₃ or Silica Sulfate / Solvent-free grinding 2,2′-Arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) or 1,8-Dioxooctahydroxanthene
Aromatic Aldehyde + Dimedone Sodium Dodecyl Sulfate (SDS) / Water 2,2′-Arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)
Aromatic Aldehyde + Dimedone Dodecanesulfonic Acid (DSA) / Water 1,8-Dioxooctahydroxanthene

This table illustrates the versatility of the 5,5-dimethylcyclohexane dicarbonyl framework in synthesizing complex heterocyclic compounds. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethyl-2-oxocyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-9(2)4-3-8(11)7(5-9)6-10/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQPHBAIRKKSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C(C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,5 Dimethyl 2 Oxocyclohexanecarbaldehyde

Traditional Synthetic Routes and Their Evolution

Traditional methods for synthesizing 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde have evolved from using harsh, less selective reagents to employing milder and more efficient systems. This progression reflects a broader trend in organic synthesis towards greater control over reaction outcomes, improved yields, and operational simplicity. The principal strategies involve either building the aldehyde functionality onto a pre-existing cyclohexanone (B45756) ring or creating the aldehyde through the oxidation of a primary alcohol.

One logical approach to synthesizing this compound is through the selective oxidation of a suitable precursor, such as 2-(hydroxymethyl)-5,5-dimethylcyclohexan-1-ol. This pathway requires an oxidizing agent that can selectively convert the primary alcohol group to an aldehyde without affecting the secondary alcohol or over-oxidizing the newly formed aldehyde to a carboxylic acid. The choice of oxidant is therefore critical to the success of this route.

Pyridinium (B92312) chlorochromate (PCC) is a well-established reagent for the mild oxidation of primary alcohols to aldehydes. organic-chemistry.org It is favored for its selectivity, as it typically does not oxidize aldehydes further to carboxylic acids, a common issue with stronger oxidizing agents. The reaction is generally carried out in an anhydrous solvent, such as dichloromethane (B109758) (CH₂Cl₂), to prevent the formation of the aldehyde hydrate, which is susceptible to further oxidation.

The mechanism involves the formation of a chromate (B82759) ester from the alcohol and PCC. A subsequent elimination reaction, often facilitated by the pyridinium counter-ion acting as a base, leads to the formation of the carbon-oxygen double bond of the aldehyde. For the synthesis of this compound, the precursor would be oxidized under these controlled conditions to yield the target compound.

Table 1: Illustrative PCC Oxidation for Aldehyde Synthesis

ReactantReagentSolventTypical ConditionsProduct
Primary AlcoholPCC (1.5 equiv.)Dichloromethane (CH₂Cl₂)Room TemperatureAldehyde

The Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a powerful oxidizing agent. wikipedia.orglibretexts.org It readily converts primary alcohols to carboxylic acids and secondary alcohols to ketones. wikipedia.orgalfa-chemistry.com While its high reactivity presents a challenge for stopping the oxidation at the aldehyde stage, it can be used under carefully controlled conditions. wikipedia.org The presence of water in the Jones reagent facilitates the hydration of the intermediate aldehyde, leading to the geminal diol, which is then rapidly oxidized to the carboxylic acid. organic-chemistry.org

To achieve the aldehyde, the reaction must be performed under anhydrous conditions or by using alternative chromium(VI) reagents that operate in non-aqueous media. However, due to the strongly acidic and oxidative nature of the Jones reagent, its application for the synthesis of a sensitive molecule like this compound would be challenging, with a high risk of over-oxidation or other side reactions. organic-chemistry.orgwikipedia.org Milder chromium-based reagents, such as Collins reagent (CrO₃·2(pyridine)), were developed to overcome this limitation before the widespread adoption of PCC. alfa-chemistry.com

Table 2: Comparison of Chromium(VI) Oxidants

ReagentCompositionTypical SubstrateTypical ProductSelectivity Notes
Jones ReagentCrO₃, H₂SO₄, Acetone/H₂OPrimary AlcoholCarboxylic AcidOver-oxidation to acid is common. wikipedia.org
PCC[C₅H₅NH][CrO₃Cl]Primary AlcoholAldehydeStops selectively at the aldehyde stage in anhydrous solvent.

A more common and direct route to this compound involves the formylation of 4,4-Dimethylcyclohexan-1-one. This transformation is typically achieved through a Claisen condensation reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. This method builds the required carbaldehyde group onto the α-carbon of the ketone.

The Claisen condensation for this synthesis is a "crossed" or "mixed" condensation, occurring between a ketone and an ester. chemicalbook.com Specifically, 4,4-Dimethylcyclohexan-1-one acts as the enolizable component, while a formate (B1220265) ester, such as ethyl formate, serves as the electrophilic acylating agent. The reaction requires a strong base to deprotonate the α-carbon of the ketone, generating an enolate nucleophile. This enolate then attacks the carbonyl carbon of the formate ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group (e.g., ethoxide) yields the β-ketoaldehyde product, which exists in tautomeric equilibrium with its more stable enol form, 2-(hydroxymethylene)-5,5-dimethylcyclohexan-1-one.

Commonly used bases for this transformation include sodium hydride (NaH) or sodium alkoxides like sodium ethoxide (NaOEt). The choice of base is critical; it must be strong enough to generate a sufficient concentration of the ketone enolate.

The efficiency and yield of the Claisen condensation are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and the stoichiometry of the reactants.

For instance, using a non-nucleophilic base like sodium hydride is often preferred as it avoids potential side reactions like transesterification and promotes an irreversible deprotonation of the ketone, driving the reaction forward. The reaction is typically conducted in an anhydrous ether-type solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to ensure the stability of the base and the reactive intermediates.

Stoichiometrically, at least one full equivalent of the base is required because the resulting β-ketoaldehyde product is significantly more acidic than the starting ketone and is deprotonated by the base. This final, thermodynamically favorable deprotonation step is often the driving force for the entire reaction. An excess of the formate ester is commonly used to ensure complete conversion of the ketone. Temperature control is also important; reactions are often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to control the initial exothermic reaction and minimize side products.

Table 3: Typical Conditions for Claisen Condensation Synthesis

ParameterCondition/ReagentRationale
Ketone4,4-Dimethylcyclohexan-1-oneStarting material with α-protons.
Formylating AgentEthyl Formate (excess)Provides the aldehyde carbon. Excess drives reaction to completion.
BaseSodium Hydride (NaH)Strong, non-nucleophilic base for enolate formation.
SolventAnhydrous Hexane or THFAprotic solvent to prevent quenching of the base and enolate.
Temperature0 °C to Room TemperatureAllows for controlled reaction initiation and completion.

Sequential Hydration and Oxidation Strategies

While direct formylation of a ketone is a more common route for synthesizing β-keto aldehydes, a hypothetical pathway involving sequential hydration and oxidation can be considered. This strategy would typically start from an unsaturated precursor, where the double bond is strategically placed to yield the desired product upon hydration and subsequent oxidation.

A plausible, though not widely documented for this specific compound, precursor would be 5,5-dimethyl-2-(methoxymethylene)cyclohexan-1-one. This enol ether could theoretically be subjected to a two-step process:

Hydration : Acid-catalyzed hydration of the enol ether would lead to the formation of a hemiacetal intermediate, which would be in equilibrium with the more stable 2-(hydroxymethyl)-5,5-dimethylcyclohexan-1-one. This step effectively adds a molecule of water across the exocyclic double bond.

Oxidation : The resulting primary alcohol, 2-(hydroxymethyl)-5,5-dimethylcyclohexan-1-one, could then be oxidized to the target aldehyde. A variety of selective oxidation reagents can be employed for this transformation, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to avoid over-oxidation to the carboxylic acid.

Modern and Industrial Production Approaches

Modern synthetic chemistry emphasizes efficiency, scalability, and sustainability. For a specialty chemical like this compound, these approaches are critical for viable production.

Catalytic Oxidation Methods

Catalytic oxidation methods offer a more atom-economical and environmentally friendly alternative to stoichiometric reagents. For the synthesis of this compound, catalytic oxidation can be envisioned at different stages.

One approach is the direct aerobic C-H oxidation of 5,5-dimethylcyclohexanone. This is a challenging but highly desirable transformation. It often requires a sophisticated catalyst system, such as a palladium complex, to activate the α-C-H bond for subsequent functionalization. nih.gov The development of catalysts that can selectively oxidize the methylene (B1212753) group adjacent to the carbonyl to an aldehyde under mild conditions using molecular oxygen as the ultimate oxidant is a significant area of research. acs.org

Alternatively, if following a pathway involving an alcohol intermediate as described in the sequential strategy, catalytic oxidation of 2-(hydroxymethyl)-5,5-dimethylcyclohexan-1-one can be employed. Catalysts based on copper, iron, or palladium, often in the presence of a co-catalyst like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), can facilitate the aerobic oxidation of primary alcohols to aldehydes with high selectivity. organic-chemistry.org

The Baeyer-Villiger oxidation of cycloketones using environmentally benign oxidants like hydrogen peroxide is another relevant catalytic method in the synthesis of related cyclic compounds, showcasing the trend towards greener oxidation protocols. mdpi.com

Table 1: Overview of Potential Catalytic Oxidation Strategies
StrategyStarting MaterialTypical CatalystOxidantKey Advantage
Direct α-C-H Oxidation5,5-DimethylcyclohexanonePd(TFA)₂/LigandO₂Direct, atom-economical
Alcohol Oxidation2-(Hydroxymethyl)-5,5-dimethylcyclohexan-1-oneTEMPO/Cu(I) or Fe(III)O₂High selectivity for aldehydes

Continuous Flow Reactor Systems for Scalable Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and easier scalability compared to traditional batch processes. uni-muenchen.deresearchgate.net The synthesis of this compound could be adapted to a continuous flow system.

A key reaction in the synthesis of this compound is the formylation of 5,5-dimethylcyclohexanone. This can be achieved by reacting the ketone's enolate with a formylating agent. In a flow system, the ketone and a base could be pumped through a reactor to generate the enolate, which would then merge with a stream of the formylating agent (e.g., ethyl formate) in a second reactor. The short residence times and precise temperature control in a microreactor can enhance selectivity and minimize side reactions. organic-chemistry.org

Table 2: Advantages of Continuous Flow Synthesis
ParameterContinuous FlowBatch Processing
SafetyEnhanced due to small reaction volumesHigher risk with large volumes of reagents
ScalabilityEasier to scale up by running longer or in parallelOften requires significant process redevelopment
Heat/Mass TransferSuperior, leading to better control and selectivityCan be limiting, leading to hotspots and side products
ReproducibilityHighCan be variable

Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. innoget.com Applying these principles to the synthesis of this compound is crucial for sustainable production.

Key considerations include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H activation or formylation reactions are generally more atom-economical than multi-step sequences that involve protecting groups or stoichiometric reagents.

Use of Catalysis : As discussed, catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused. innoget.com

Safer Solvents and Auxiliaries : The choice of solvent is critical. Ideally, the reaction would be conducted in a benign solvent, such as water or ethanol, or even under solvent-free conditions.

Energy Efficiency : Continuous flow processes can be more energy-efficient than batch processes. researchgate.net Additionally, running reactions at ambient temperature and pressure is preferred.

Use of Renewable Feedstocks : While likely starting from petroleum-derived precursors, future syntheses could explore routes from bio-based starting materials.

Waste Prevention : The best way to prevent waste is to not create it in the first place. This is a primary advantage of high-yielding, atom-economical reactions. For instance, using a recyclable catalyst minimizes waste generation. rsc.org

By integrating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable. nih.govrsc.org

Reactivity and Mechanistic Investigations of 5,5 Dimethyl 2 Oxocyclohexanecarbaldehyde

Intrinsic Reactivity of Carbonyl Functionalities

The reactivity of 5,5-dimethyl-2-oxocyclohexanecarbaldehyde is centered on the electrophilic character of the carbon atoms in its two carbonyl groups. Nucleophilic attack is the predominant reaction mechanism for both the aldehyde and ketone moieties.

Both the aldehyde and ketone groups feature a carbon-oxygen double bond. Due to the high electronegativity of oxygen, the electron density in this bond is polarized towards the oxygen atom, creating a partial positive charge (δ+) on the carbonyl carbon. This renders the carbon atom electrophilic and susceptible to attack by nucleophiles.

However, aldehydes are generally more reactive towards nucleophilic attack than ketones. libretexts.org This enhanced reactivity can be attributed to two primary factors:

Steric Effects : The aldehyde group has a hydrogen atom attached to the carbonyl carbon, which is significantly smaller than the alkyl groups attached to a ketone's carbonyl carbon. This makes the aldehyde's electrophilic center more accessible to incoming nucleophiles. libretexts.org

Electronic Effects : The ketone's carbonyl carbon is bonded to two alkyl groups, which are electron-donating. These groups help to stabilize the partial positive charge on the carbonyl carbon, making it less electrophilic. In contrast, the aldehyde has only one electron-donating alkyl group, resulting in a more pronounced partial positive charge and greater electrophilicity. libretexts.orgnih.gov

FeatureAldehyde Group (-CHO)Ketone Group (C=O)
Attached Groups One alkyl group, one hydrogen atomTwo alkyl groups
Steric Hindrance LowerHigher
Electronic Effect One electron-donating groupTwo electron-donating groups
Electrophilicity HigherLower
Reactivity More reactiveLess reactive

The presence of the geminal dimethyl group at the C5 position of the cyclohexane (B81311) ring has a significant impact on the molecule's conformation and reactivity. These two methyl groups introduce considerable steric bulk, which can influence the approach of reagents to the reactive carbonyl centers.

Electronically, the methyl groups are weakly electron-donating. This electronic effect is transmitted through the carbon framework, slightly increasing the electron density around the ring and marginally reducing the electrophilicity of both carbonyl carbons. However, this electronic influence is generally considered less significant than the steric factors and the inherent reactivity difference between the aldehyde and ketone functionalities. nih.govrsc.org

Oxidation Reactions and Carboxylic Acid Derivatization

The differential reactivity of the aldehyde and ketone groups is particularly evident in oxidation reactions. The aldehyde moiety can be readily oxidized to a carboxylic acid under conditions where the ketone group remains unaffected.

The aldehyde group is highly susceptible to oxidation because of the hydrogen atom attached to the carbonyl carbon. This C-H bond can be easily cleaved during an oxidation process. In contrast, the ketone lacks such a hydrogen atom, and its oxidation requires the much more energetic cleavage of a carbon-carbon bond. libretexts.org This difference allows for the highly regioselective oxidation of the aldehyde in the presence of the ketone. Mild oxidizing agents can be employed to convert the aldehyde to a carboxylic acid, yielding 5,5-dimethyl-2-oxocyclohexane-1-carboxylic acid, while leaving the ketone functionality intact.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are highly effective for converting aldehydes to carboxylic acids. libretexts.org The reaction proceeds readily, often under mild conditions. In the case of this compound, treatment with KMnO₄ will primarily result in the formation of the corresponding carboxylic acid.

The outcome of permanganate oxidation can be dependent on the reaction conditions. libretexts.orglibretexts.org

Cold, dilute, alkaline/neutral KMnO₄ : Primarily oxidizes the aldehyde to the carboxylate salt.

Hot, concentrated, acidic KMnO₄ : This provides much harsher conditions. While the aldehyde is still readily oxidized, these conditions are capable of oxidizing the ketone as well. This occurs via cleavage of the carbon-carbon bonds adjacent to the carbonyl group, leading to the opening of the cyclohexane ring and the formation of dicarboxylic acids. youtube.com

Oxidizing Agent/ConditionsTarget FunctionalityPrimary Product
Mild Oxidizing AgentsAldehyde5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid
Cold, Dilute KMnO₄Aldehyde5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid (as salt)
Hot, Acidic KMnO₄Aldehyde and KetoneRing-opened dicarboxylic acids

Reduction Chemistry and Alcohol Formation

Both the aldehyde and ketone groups in this compound can be reduced to their corresponding alcohols. The aldehyde yields a primary alcohol, while the ketone yields a secondary alcohol. The choice of reducing agent can allow for selective reduction due to the aldehyde's greater reactivity.

Complex metal hydrides are common reagents for such transformations. msu.edu

Sodium borohydride (B1222165) (NaBH₄) : This is a relatively mild reducing agent. It is capable of reducing both aldehydes and ketones. However, given the higher reactivity of aldehydes, it may be possible to achieve selective reduction of the aldehyde group by carefully controlling reaction conditions such as temperature and stoichiometry, affording (5,5-dimethyl-2-oxocyclohexyl)methanol.

Lithium aluminum hydride (LiAlH₄) : This is a much stronger and more reactive reducing agent than NaBH₄. msu.edu It will readily reduce both the aldehyde and the ketone functionalities. Treatment of this compound with LiAlH₄ is expected to yield the diol, 2-(hydroxymethyl)-4,4-dimethylcyclohexan-1-ol.

Reducing AgentReactivityExpected Product(s)
Sodium Borohydride (NaBH₄)Mild; reduces aldehydes and ketones(5,5-Dimethyl-2-oxocyclohexyl)methanol (potentially selective) and/or 2-(Hydroxymethyl)-4,4-dimethylcyclohexan-1-ol
Lithium Aluminum Hydride (LiAlH₄)Strong; reduces aldehydes and ketones2-(Hydroxymethyl)-4,4-dimethylcyclohexan-1-ol

Selective Reduction of Ketone and Aldehyde Groups to Alcohols

The selective reduction of one carbonyl group in the presence of the other in this compound is a key transformation. Due to the higher reactivity of aldehydes compared to ketones, the formyl group can be selectively reduced to a primary alcohol while leaving the ketone group intact. quora.com This selectivity is primarily achieved by using a mild reducing agent that can differentiate between the electrophilicity of the two carbonyl carbons. acs.org Conversely, a stronger reducing agent will typically reduce both functional groups to their corresponding alcohols.

The general mechanism for the reduction of a carbonyl group involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. This addition breaks the carbon-oxygen pi bond, resulting in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the alcohol product. libretexts.org

Utilization of Hydride Reducing Agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride)

Hydride-based reducing agents are commonly employed for the reduction of carbonyl compounds. acs.org The choice of reagent is crucial for achieving the desired level of selectivity in the reduction of this compound.

Sodium Borohydride (NaBH₄): This is a relatively mild reducing agent and is often used for the selective reduction of aldehydes and ketones. wikipedia.org Given the higher reactivity of the aldehyde, treatment of this compound with Sodium Borohydride under controlled conditions would be expected to yield 5,5-dimethyl-2-(hydroxymethyl)cyclohexan-1-one. Sodium Borohydride is generally effective for reducing aldehydes and ketones but does not typically reduce less reactive carbonyl derivatives like esters or carboxylic acids. dalalinstitute.com

Lithium Aluminum Hydride (LiAlH₄): This is a much more powerful and less selective reducing agent than Sodium Borohydride. libretexts.orgwikipedia.org It will readily reduce both the aldehyde and the ketone functionalities. Therefore, the reaction of this compound with Lithium Aluminum Hydride would result in the formation of 2-(hydroxymethyl)-5,5-dimethylcyclohexan-1-ol. Due to its high reactivity, LiAlH₄ also reduces a wider range of carbonyl-containing functional groups. rsc.org

Table 1: Reactivity of Hydride Agents with this compound
Reducing AgentRelative ReactivityExpected Product
Sodium Borohydride (NaBH₄)MildSelective reduction of the aldehyde to a primary alcohol
Lithium Aluminum Hydride (LiAlH₄)StrongReduction of both aldehyde and ketone to their respective alcohols

Nucleophilic Addition and Substitution Pathways

The electrophilic nature of the carbonyl carbons in this compound makes them susceptible to nucleophilic attack. This is a fundamental reaction pathway for aldehydes and ketones, leading to the formation of a tetrahedral intermediate as the nucleophile bonds to the carbonyl carbon. ncert.nic.in

Reactions with Amines and Subsequent Carbinol Formation

The reaction of this compound with primary or secondary amines is a classic example of nucleophilic addition. rsc.org The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon. This initial attack is followed by a proton transfer to yield a neutral tetrahedral intermediate known as a carbinolamine. libretexts.orglibretexts.org The reaction is typically reversible and can be catalyzed by acid. openstax.org

With primary amines, the carbinolamine can subsequently dehydrate to form an imine (a compound containing a carbon-nitrogen double bond). openstax.orgpressbooks.pub With secondary amines, the intermediate can lead to the formation of an enamine. libretexts.orglibretexts.org The formation of the carbinolamine is a critical step in these reaction pathways.

Investigations into Carbonyl Carbon Electrophilicity for Substitution Reactions

The rate and selectivity of nucleophilic addition reactions are largely governed by the electrophilicity of the carbonyl carbon. vaia.com In this compound, the aldehyde carbonyl carbon is more electrophilic than the ketone carbonyl carbon. This difference in electrophilicity can be attributed to two main factors:

Electronic Effects: The ketone has two electron-donating alkyl groups attached to the carbonyl carbon, which help to stabilize the partial positive charge on it. The aldehyde has only one such group, making its carbonyl carbon more electron-deficient and thus more electrophilic. quora.comvaia.com

Steric Effects: The aldehyde carbonyl is less sterically hindered than the ketone carbonyl, which has two bulkier alkyl substituents. This makes the aldehyde more accessible to approaching nucleophiles. quora.comcsbsju.edu

These factors explain why nucleophilic attack generally occurs preferentially at the aldehyde position.

Enolate Generation and Subsequent Functionalization

The presence of α-hydrogens (hydrogens on the carbons adjacent to the carbonyl groups) in this compound allows for the formation of enolates. An enolate is formed by the removal of an α-proton by a base, resulting in an anion that is a resonance-stabilized nucleophile. masterorganicchemistry.com

Alpha-Carbon Reactivity and Alkylation Strategies

Enolates are powerful nucleophiles that can participate in a variety of reactions, most notably alkylation. masterorganicchemistry.com The alkylation of enolates is a significant carbon-carbon bond-forming reaction. libretexts.org The process involves the reaction of the enolate with an alkyl halide in an SN2 reaction. 182.160.97

For an unsymmetrical ketone like the one present in this compound, the regioselectivity of enolate formation is a key consideration. Deprotonation can occur at either of the α-carbons to the ketone, leading to two different enolates. The choice of base, solvent, and temperature can influence which enolate is formed preferentially. bham.ac.ukstackexchange.com

Kinetic Enolate: This is the enolate that is formed the fastest. It is typically generated by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. The kinetic enolate is usually the less substituted enolate. libretexts.orgpharmacy180.com

Thermodynamic Enolate: This is the more stable enolate. Its formation is favored under conditions that allow for equilibrium to be established, such as using a weaker base at higher temperatures. The thermodynamic enolate is generally the more substituted one. libretexts.orgstackexchange.com

Once formed, the desired enolate can be treated with an alkyl halide to introduce a new alkyl group at the α-position. libretexts.org Careful control of the reaction conditions is essential to achieve regioselective alkylation of this compound. ubc.ca

Table 2: Conditions for Regioselective Enolate Formation
Enolate TypeFavored ConditionsResulting Enolate
KineticStrong, bulky base (e.g., LDA), aprotic solvent, low temperature (-78 °C)Less substituted, formed faster
ThermodynamicWeaker base, protic solvent, higher temperatureMore substituted, more stable

Electrochemical Reaction Dynamics

A thorough review of scientific literature and chemical databases reveals a notable absence of specific research focused on the role of this compound in asymmetric electrochemical synthesis. While the field of asymmetric electrosynthesis is an active area of research for creating chiral molecules, specific applications or detailed mechanistic studies involving this particular β-keto aldehyde have not been documented in available scholarly articles.

The general principles of asymmetric electrochemical synthesis involve the use of chiral electrodes, chiral mediators, or chiral catalysts to influence the stereochemical outcome of a redox reaction. For a compound like this compound, potential electrochemical reactions could target the reduction of either the ketone or the aldehyde functional group. An asymmetric approach would aim to produce a single enantiomer of the corresponding chiral alcohol product. However, without experimental data, any discussion of reaction conditions, electrode materials, or the degree of enantiomeric excess would be purely speculative.

Consequently, no detailed research findings or data tables regarding the electrochemical reaction dynamics and its role in the asymmetric electrochemical synthesis of this compound can be provided. The scientific community has yet to publish work exploring this specific area.

Applications in Advanced Organic Synthesis

Foundation as a Key Intermediate in Complex Molecular Architectures

Theoretically, 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde possesses the requisite functional groups—a ketone, an aldehyde, and an α-proton—to serve as a versatile building block in the synthesis of complex molecules. The gem-dimethyl group offers steric influence and prevents certain side reactions like enolization at the C5 position. However, specific examples of its incorporation as a foundational intermediate in the total synthesis of natural products or complex molecular architectures are not prominently featured in publicly accessible research.

Asymmetric Synthesis Methodologies

The asymmetric functionalization of carbonyl compounds is a cornerstone of modern organic synthesis. For a prochiral molecule like this compound, such methodologies would be critical for creating stereochemically rich products.

Organocatalysis, which utilizes small chiral organic molecules to induce enantioselectivity, has revolutionized asymmetric synthesis. β-Ketoaldehydes are known substrates for various organocatalytic reactions, typically proceeding through enamine or iminium ion intermediates.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful C-C bond-forming reaction. Organocatalytic, asymmetric versions of this reaction are well-established for simple aldehydes and ketones. ethz.chnih.govresearchgate.net Cascade or domino reactions that begin with a Michael addition are highly efficient in rapidly building molecular complexity. nih.govrsc.orgresearchgate.net

Organocatalytic Transformations

Michael Addition Reactions and Cascade Sequences
Reactions with 2-Hydroxynitrostyrene for Chiral Product Generation

A specific search for the organocatalytic Michael addition between this compound and 2-hydroxynitrostyrene to generate chiral chromenes or related products did not yield any specific published results. While the reaction of carbonyl compounds with nitrostyrenes is a classic transformation in organocatalysis, figshare.comrsc.org and reactions involving functionalized nitrostyrenes like 2-hydroxynitrostyrene are known to lead to valuable heterocyclic scaffolds, the application of this specific β-ketoaldehyde substrate is not documented in the available literature.

Domino Michael–Acetalization Sequences for Poly-substituted Dihydrocoumarins

The aldol (B89426) reaction is a fundamental method for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds. masterorganicchemistry.comwikipedia.org Controlling the stereochemistry of this reaction is crucial, and numerous organocatalytic methods have been developed to achieve high diastereo- and enantioselectivity, often using catalysts like proline. ijnrd.orgnih.govrsc.org

For this compound, the aldehyde group would be expected to react as the electrophile, while the ketone could act as the nucleophile (via its enamine or enolate). Alternatively, the aldehyde could be converted to an enamine to react with another electrophile. Despite the foundational nature of this reaction, specific studies detailing the stereocontrol of aldol reactions involving this compound, including catalyst performance, substrate scope, and resulting stereoselectivities, are not available in the surveyed scientific literature. General principles of stereoselective aldol reactions are well-understood, but their specific application to this compound is not documented. nih.govwiley-vch.de

Exploration of Dual and Binary Organocatalytic Systems

Dual and binary organocatalytic systems have emerged as a powerful strategy to achieve challenging transformations by activating both the nucleophile and the electrophile simultaneously or sequentially. These systems often involve the combination of two different organocatalysts that work in synergy. While specific applications of this compound within such systems are not detailed in the available search results, the concept holds promise for expanding the synthetic utility of this aldehyde. For instance, a combination of an amine catalyst to form an enamine with the aldehyde and a Lewis acid to activate a reaction partner could enable novel reaction pathways.

Domino and Cascade Reaction Development

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies for the rapid construction of complex molecules. researchgate.netresearchgate.netnih.gov These reactions are particularly valuable in the synthesis of heterocyclic compounds. nih.govwindows.net

One-Pot Multicomponent Reactions for Heterocycle Synthesis

One-pot multicomponent reactions (MCRs) are a subset of domino reactions where three or more starting materials are combined to form a complex product in a single step. nih.gov These reactions are highly atom-economical and environmentally friendly. While direct examples involving this compound are not prevalent in the provided search results, numerous MCRs have been reported for the synthesis of heterocycles using the structurally related compound, 5,5-dimethyl-1,3-cyclohexanedione (dimedone). amazonaws.comresearchgate.net For instance, the Hantzsch condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt is a classic MCR for the synthesis of dihydropyridines. The reactivity of this compound, possessing both an aldehyde and a β-dicarbonyl-like moiety, suggests its potential as a versatile component in the development of novel MCRs for the synthesis of diverse heterocyclic scaffolds. nih.govnih.gov

Reaction TypeKey FeaturesResulting Heterocycles
Multicomponent Reactions (MCRs)Three or more reactants in one pot. nih.govPyridines, Pyrimidines, Imidazoles, etc.
Domino/Cascade ReactionsMultiple bond-forming events in a single operation. researchgate.netresearchgate.netFused and polycyclic heterocycles. researchgate.net

Strategic Applications in the Construction of Functionalized Cyclic Systems

This compound, often generated in situ from its precursor 5,5-dimethyl-1,3-cyclohexanedione (dimedone), serves as a versatile C6 synthon in the construction of various fused and spirocyclic systems. Its aldehyde functionality readily undergoes condensation reactions, while the β-dicarbonyl moiety provides a reactive site for cyclization and annulation reactions.

One of the most prominent applications is in the synthesis of fused heterocyclic systems, such as pyrimidines and quinolines, which are core structures in many biologically active compounds. For instance, in a one-pot, three-component Biginelli-type reaction, 5,5-dimethyl-1,3-cyclohexanedione (which can exist in equilibrium with its enol form, a tautomer of the title compound) reacts with an aromatic aldehyde and a urea (B33335) or thiourea (B124793) derivative to yield highly functionalized dihydropyrimidinones. These reactions often proceed with high efficiency and atom economy, making them attractive for combinatorial chemistry and drug discovery.

The synthesis of quinoline (B57606) derivatives, another important class of heterocycles, can also be achieved using this precursor. The reaction of 2-mercapto-quinoline-3-carbaldehydes with 1,3-dicarbonyl compounds like dimedone can lead to the formation of novel fused polyheterocyclic systems, such as dihydrothieno- and thiopyrano quinolines. These complex structures are of interest for their potential pharmacological properties.

The following interactive table summarizes key research findings on the synthesis of functionalized cyclic systems using this compound or its direct precursor, dimedone.

Interactive Data Table: Synthesis of Functionalized Cyclic Systems

Starting Material(s)Reagent(s)Product TypeKey Features of the Reaction
5,5-Dimethyl-1,3-cyclohexanedione, Aromatic aldehyde, Guanidinium hydrochlorideBoric acidFused Pyrimidine (2-Amino-4-aryl-7,7-dimethyl-1,4,5,6,7,8-hexahydroquinazolin-5-one)One-pot, three-component Biginelli-type reaction under acidic conditions.
2-Mercaptoquinoline-3-carbaldehydes, 5,5-Dimethyl-1,3-cyclohexanedioneAlCl₃Fused Thieno/Thiopyrano QuinolinesFormation of novel fused polyheterocyclic systems.
5,5-Dimethyl-1,3-cyclohexanedione, Aromatic aldehydes, MalononitrileCatalyst-free or various catalystsXanthenediones and TetraketonesCondensation reactions leading to complex cyclic structures.

These examples highlight the strategic importance of this compound as a versatile building block, enabling the construction of a diverse range of functionalized cyclic systems with potential applications in medicinal chemistry and materials science.

Derivatization for Advanced Materials and Precursors (General Research Focus)

While the primary research focus for this compound has been in the synthesis of discrete small molecules for pharmaceutical applications, its inherent reactivity also presents opportunities for its use as a monomer or cross-linking agent in the development of advanced materials. The presence of both an aldehyde and a β-dicarbonyl system allows for a variety of polymerization and modification strategies.

Current research in this area is still in its nascent stages, with a general focus on leveraging the compound's reactivity to create novel polymers with unique properties. For example, the aldehyde group can participate in condensation polymerizations with suitable co-monomers, such as diamines or diols, to form polyesters or polyamides. The resulting polymers would incorporate the bulky, gem-dimethyl substituted cyclohexane (B81311) ring into the polymer backbone, which could influence properties such as thermal stability, solubility, and morphology.

Furthermore, the β-dicarbonyl moiety can be utilized for post-polymerization modification or for the synthesis of specialty polymers. For instance, it can be used to chelate metal ions, leading to the formation of organometallic polymers with interesting catalytic or electronic properties. The enolizable nature of the β-dicarbonyl system could also be exploited to create polymers with tunable properties, such as photoresponsive or thermoreactive materials.

Although specific examples of polymers derived directly from this compound are not yet widely reported in the literature, the fundamental reactivity of this compound suggests a promising future in materials science. The development of synthetic protocols to efficiently incorporate this versatile building block into polymeric structures is an active area of research.

Spectroscopic Characterization and Structural Elucidation in Research

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with high precision. This allows for the calculation of the elemental formula, which serves as a powerful confirmation of the compound's identity. For 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde, with a molecular formula of C₉H₁₄O₂, HRMS would be used to verify its exact molecular weight. lookchem.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₉H₁₄O₂
Theoretical Exact Mass (Monoisotopic)154.0994 g/mol
Nominal Mass154 g/mol

X-ray Crystallography for Absolute Configuration Determination

If this compound can be grown as a suitable single crystal, X-ray crystallography can provide an unambiguous determination of its solid-state molecular structure. This technique yields precise bond lengths, bond angles, and torsional angles, offering a definitive view of the compound's three-dimensional architecture.

For cyclic compounds, X-ray crystallography can confirm the ring conformation (e.g., chair, boat, or twist-boat) in the solid state. Studies on related 5,5-dimethylcyclohexane derivatives have used this method to elucidate the precise puckering of the six-membered ring. Furthermore, if the molecule were chiral and crystallized as a single enantiomer, X-ray crystallography using anomalous dispersion could determine its absolute configuration.

Computational and Theoretical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate the intricacies of organic reactions involving molecules such as 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde.

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving this compound. By identifying and characterizing the geometries of reactants, intermediates, transition states, and products, a detailed step-by-step reaction mechanism can be constructed. For instance, in reactions such as aldol (B89426) condensations or Michael additions, where this aldehyde can act as a key building block, DFT can pinpoint the precise structure of the transition state, revealing bond-forming and bond-breaking processes at the atomic level. psu.edu These calculations can also clarify the role of catalysts by modeling their interaction with the substrate at each stage of the reaction. The computed vibrational frequencies help to confirm that a calculated structure is a true minimum (reactant, intermediate, product) or a first-order saddle point (transition state) on the potential energy surface.

Table 1: Representative Energetic Data from a DFT-Calculated Reaction Pathway

Species Relative Energy (kcal/mol) Description
Reactants 0.0 Starting materials (e.g., Aldehyde + Nucleophile)
Transition State 1 +15.2 Activation barrier for the initial nucleophilic attack
Intermediate -5.4 A stable species formed after the first step
Transition State 2 +10.8 Activation barrier for a subsequent proton transfer

Note: The data in this table are illustrative and represent typical values obtained from DFT calculations for organic reactions.

Stereoselectivity Prediction and Rationalization

Understanding and controlling stereoselectivity is a central theme in modern organic synthesis. Computational methods offer a powerful means to predict and explain the enantioselective and diastereoselective outcomes of reactions involving chiral molecules or catalysts.

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. DFT and other computational models are used to calculate these energy differences with high accuracy. In the case of this compound, which is prochiral at the formyl-substituted carbon, its reactions with chiral reagents or in the presence of chiral catalysts can lead to stereoisomeric products. Computational models can dissect the factors governing this selectivity. researchgate.netresearchgate.net

Steric Hindrance: The bulky gem-dimethyl group on the cyclohexane (B81311) ring imposes significant steric constraints. researchgate.net Models can quantify the repulsive interactions in different transition state geometries, explaining why a reagent might approach from a less hindered face. researchgate.net

Electronic Effects: Beyond simple steric bulk, electronic interactions such as electrostatic attractions/repulsions and orbital overlaps play a crucial role. DFT can map the distribution of electron density and molecular orbitals to identify favorable electronic interactions that stabilize one transition state over another.

By analyzing the geometries and energies of the competing transition states leading to different stereoisomers, a quantitative prediction of the enantiomeric excess (ee) or diastereomeric ratio (dr) can be made using the energy difference (ΔΔG‡). researchgate.net

Table 2: Example of Calculated Energy Differences and Predicted Stereoselectivity

Transition State Relative Free Energy (ΔG‡, kcal/mol) Predicted Major Isomer Predicted ee/dr
TS-R 12.5 R 95% ee
TS-S 14.2
TS-diastereo-1 10.8 Diastereomer 1 >99:1 dr

Note: This table provides hypothetical data to illustrate how computational energy differences are used to predict stereochemical outcomes.

Computational chemistry is not only used to rationalize observed selectivity but also to proactively design new and more effective chiral catalysts. For reactions involving this compound, a theoretical workflow might involve:

Hypothesizing a Catalyst Scaffold: A basic chiral catalyst structure is proposed.

Building a Transition State Model: A model of the transition state involving the aldehyde, the reactant, and the catalyst is constructed.

In Silico Modification: The catalyst structure is systematically modified in the computational model (e.g., by changing substituent groups) to enhance the energy difference between the diastereomeric transition states.

Validation: The most promising catalyst candidates identified computationally are then synthesized and tested experimentally to validate the theoretical predictions. This iterative cycle of computational design and experimental validation accelerates the discovery of highly selective catalysts.

Molecular Dynamics Simulations to Understand Reactivity Pathways (General Research Focus)

While DFT is excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and the initial stages of reactant approach. nih.govchemrxiv.org

For a molecule like this compound, MD simulations can be used to:

Explore Conformational Landscapes: The cyclohexane ring can exist in various conformations (e.g., chair, boat). MD simulations can reveal the relative populations of these conformers in solution and how they might influence reactivity.

Analyze Solvation Effects: The arrangement of solvent molecules around the aldehyde can significantly impact its reactivity. MD can model these explicit solvent interactions and their dynamic nature, providing a more realistic picture than implicit solvent models often used in DFT. nih.gov

Study Reactant Encounters: In a simulated reaction mixture, MD can track the trajectories of reactant molecules, providing information on how they approach each other and orient themselves prior to reaction, which is the precursor to the transition state.

By combining the strengths of both DFT and MD, a comprehensive, multi-scale understanding of the reactivity and stereoselectivity of this compound can be achieved.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are pivotal in elucidating the electronic structure of this compound, offering insights into its reactivity, stability, and spectroscopic properties. These computational methods, particularly those based on Density Functional Theory (DFT), allow for a detailed analysis of the molecule's frontier molecular orbitals (FMOs), electron density distribution, and molecular electrostatic potential (MEP). Such analyses are crucial for understanding the molecule's behavior in chemical reactions.

The electronic properties of cyclic ketones and aldehydes are a subject of considerable research, often employing methods like DFT to explore their structure-activity relationships. For molecules with both ketone and aldehyde functionalities, computational studies help to distinguish the electronic characteristics of each group and their mutual influence.

A typical approach involves geometry optimization of the molecule's ground state using a functional such as B3LYP with a basis set like 6-311+G(d,p). This provides a stable conformation from which electronic properties are derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential. The LUMO, conversely, indicates the ability to accept an electron, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carbonyl groups, reflecting the presence of lone pair electrons. The LUMO is likely to be distributed over the π* orbitals of these same carbonyl groups. This distribution is fundamental to the molecule's role in nucleophilic and electrophilic interactions.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative measures of the molecule's electronic character. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): Represents the tendency of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of the molecule.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In the MEP of this compound, regions of negative potential (typically colored red) are expected around the oxygen atoms of the keto and aldehyde groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly the aldehydic proton.

These computational analyses provide a theoretical framework for predicting the reactive sites of the molecule. The aldehydic group, being generally more reactive than the ketone group, is often the primary site for nucleophilic addition, a prediction that can be substantiated by the calculated local reactivity descriptors and the MEP map.

Future Directions and Emerging Research Areas

Development of Novel Organocatalytic and Metal-Catalyzed Systems

The synthesis of complex cyclic molecules is increasingly reliant on sophisticated catalytic systems that offer high stereoselectivity and efficiency. Future work on 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde will likely involve the development of bespoke organocatalytic and metal-catalyzed systems.

Organocatalysis, which avoids the use of transition metals, has emerged as a powerful tool in asymmetric synthesis. researchgate.net Research into modularly designed organocatalysts (MDOs), which can be fine-tuned by combining different components like cinchona derivatives and amino acids, presents a promising avenue. rsc.org Such systems could be engineered to control the diastereoselectivity in domino reactions involving the aldehyde, enabling access to specific stereoisomers of functionalized cyclohexanes. rsc.org Similarly, the use of chiral TMS-protected prolinol as a catalyst has proven effective in the asymmetric synthesis of related cyclohexenones, achieving high enantiomeric excess (98-99% ee), a strategy that could be adapted for this compound. nih.gov

In parallel, transition-metal catalysis offers unique pathways for constructing complex molecular architectures. nih.gov Future research may explore novel metal-catalyzed cascade reactions to build intricate fused-ring systems starting from derivatives of this compound. For instance, methodologies involving the generation of metal carbene intermediates could lead to the formation of unique polycyclic structures, including N-center perifused cycles. nih.gov

Table 1: Potential Catalytic Systems for Future Exploration
Catalyst TypeSpecific Example/ClassPotential ApplicationAnticipated Advantage
OrganocatalystModularly Designed Organocatalysts (MDOs)Diastereodivergent domino reactionsTunable stereoselectivity by altering catalyst components. rsc.org
OrganocatalystChiral Prolinol DerivativesAsymmetric aldol (B89426) or Michael additionsHigh enantioselectivity for creating chiral centers. nih.gov
Metal CatalystRhodium(II) or Gold(I) complexesCascade cyclization/electrocyclization reactionsFormation of complex polycyclic and perifused systems. nih.gov
Metal CatalystPalladium or Nickel complexesCross-coupling reactions on functionalized derivativesIntroduction of diverse aryl or alkyl substituents.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow manufacturing is a significant trend in modern chemistry, offering enhanced control, safety, and scalability. mit.edu The synthesis and derivatization of this compound are well-suited for this technology. Continuous flow reactors can provide precise control over reaction parameters such as temperature and residence time, which is crucial for managing reaction intermediates and improving yields. durham.ac.ukalmacgroup.com Multi-step syntheses, which are often challenging in batch due to the need for intermediate purification, can be streamlined into a single, uninterrupted process. mit.edu The seven-step continuous flow synthesis of the antibiotic Linezolid, completed without any intermediate purification, serves as a benchmark for what can be achieved and provides a model for future complex syntheses involving this aldehyde. mit.edu

Complementing flow chemistry, automated synthesis platforms are set to accelerate the exploration of new chemical space. researchgate.net These platforms integrate robotic liquid handlers with analytical tools and machine learning algorithms to perform, analyze, and optimize a large number of reactions in parallel. researchgate.neteubopen.org Such systems could be employed to rapidly screen various catalysts, solvents, and reaction conditions for the synthesis of this compound derivatives, significantly speeding up the discovery of novel compounds and reaction pathways. eubopen.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis
ParameterBatch ProcessingContinuous Flow Processing
Process Control Limited control over temperature and mixing gradients.Precise control over reaction conditions (temperature, pressure, time). mit.edu
Scalability Often requires re-optimization for scale-up.Readily scalable by extending operation time or using larger reactors. almacgroup.com
Safety Large volumes of reagents can pose risks.Small reaction volumes minimize hazards associated with exothermic or unstable reactions. mit.edu
Efficiency Requires workup and purification between steps.Enables multi-step sequences without intermediate isolation. mit.edursc.org

Application of Green Chemistry Principles for Sustainable Synthesis

Future synthetic strategies will be increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. firp-ula.org Research focused on this compound is expected to incorporate these principles at the design stage. rsc.org

Key areas of focus will include the use of environmentally benign solvents, such as water or deep eutectic solvents, to replace traditional volatile organic compounds. rsc.org The development of one-pot, multi-component reactions (MCRs) will be a priority, as these processes improve atom economy by combining several reaction steps without isolating intermediates, thereby reducing waste. rsc.org For example, the synthesis of xanthene derivatives from the related compound dimedone and various aldehydes demonstrates an efficient cascade reaction that could be adapted. researchgate.net Furthermore, the use of recyclable, heterogeneous catalysts or organocatalysts can minimize waste streams associated with catalyst removal and disposal. researchgate.netresearchgate.net The development of synthetic routes that utilize air as an oxidant instead of hazardous reagents like hydrogen peroxide is another promising green approach. rsc.org

Discovery of Unprecedented Reactivity and Mechanistic Pathways

While the fundamental reactivity of the keto-aldehyde structure is well-understood, future research will aim to uncover novel transformations and mechanistic pathways. This involves subjecting this compound and its derivatives to unconventional reaction conditions to force the molecule down new reactive pathways.

One area of exploration is transition-metal-catalyzed high-order reaction sequences. nih.gov For example, a metal-catalyzed 5-endo-cyclization could form a zwitterionic vinyl metal species, which then participates in an 8π electrocyclization to generate a seven-membered ring and a metal carbene intermediate. nih.gov The subsequent reactivity of this intermediate could lead to a variety of unique polycyclic products. nih.gov Investigating reaction mechanisms through control experiments, isotopic labeling, and computational studies will be crucial for understanding and optimizing these novel transformations.

Exploration of New Chemical Space through Derivatization and Functionalization

The structural backbone of this compound provides a robust platform for creating diverse molecular libraries. The presence of both an aldehyde and a ketone group offers orthogonal handles for selective chemical modification. Future research will focus on systematically exploring derivatization reactions to access new chemical space.

Selective reactions at the aldehyde group, such as Wittig olefinations or reductive aminations, can be performed while leaving the ketone intact, and vice-versa. For instance, a selective reduction of the aldehyde group in a similar 4-oxocyclohexanecarbaldehyde (B1338460) has been achieved using NaBH₄ at low temperatures, followed by further cyclization reactions. rsc.org The resulting library of derivatives, each with unique functional groups and stereochemistry, can then be screened for novel applications in materials science or as intermediates for more complex targets. The derivatization of aldehydes with reagents like 5,5-dimethyl-1,3-cyclohexanedione for analytical purposes highlights the reactivity of the aldehyde group for forming new C-C bonds. researchgate.netsigmaaldrich.com

Table 3: Potential Derivatization Reactions and Functionalizations
Reactive SiteReaction TypeReagent(s)Resulting Functional Group
AldehydeWittig ReactionPhosphonium ylide (e.g., Ph₃P=CH₂)Alkene
AldehydeReductive AminationAmine (R-NH₂), reducing agent (e.g., NaBH₃CN)Secondary/Tertiary Amine
AldehydeGrignard ReactionOrganomagnesium halide (R-MgBr)Secondary Alcohol
KetoneEnolate Formation/AlkylationBase (e.g., LDA), alkyl halide (R-X)α-Alkylated Ketone
KetoneBaylis-Hillman ReactionActivated alkene, catalyst (e.g., DABCO)α-Methylene-β-hydroxy Ketone

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde, and how can reaction conditions be optimized for yield?

  • Methodological Answer :

  • Core Strategy : Start with cyclohexanone derivatives and employ formylation or oxidation reactions. For example, analogous syntheses for 2-oxocyclohexanecarbaldehyde derivatives involve Vilsmeier-Haack formylation or Corey-Fuchs oxidation (adapted from methods in ).
  • Optimization : Vary catalysts (e.g., POCl₃ for Vilsmeier reactions), solvent polarity (DMF vs. THF), and temperature (60–80°C). Monitor yield using HPLC (≥95% purity as per ).
  • Key Data : For similar compounds, yields improved from 65% to 82% when using anhydrous conditions and slow reagent addition .

Q. What spectroscopic techniques are recommended for structural elucidation of this compound?

  • Methodological Answer :

  • Multi-Technique Approach :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm carbonyl (δ ~200 ppm) and aldehyde (δ ~9.5–10 ppm) groups. Compare with cyclohexanecarbaldehyde analogs ( ).
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺). For example, a related compound showed [M+] at m/z 475.0936 ().
  • Elemental Analysis : Cross-check calculated vs. experimental C/H/N ratios (e.g., 73.34% C observed vs. 73.39% calculated in ).

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Lab Training : Follow SOPs for aldehydes, including fume hood use, PPE (gloves, goggles), and spill kits ().
  • Emergency Response : For skin contact, rinse immediately with water (15+ minutes) and consult SDS ( ).
  • Storage : Keep in airtight containers at 2–8°C to prevent oxidation ().

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data between theoretical predictions and experimental results?

  • Methodological Answer :

  • Cross-Validation : Use computational tools (e.g., DFT for NMR chemical shift prediction) and compare with experimental data ( ).
  • Case Study : For a quinoline carbaldehyde, 1H^1H-NMR δ 10.2 ppm (experimental) vs. δ 9.8 ppm (DFT-predicted) discrepancies were resolved by assessing solvent effects .
  • Collaboration : Consult crystallography databases (e.g., Cambridge Structural Database) to validate bond lengths/angles ( ).

Q. What computational approaches best predict the reactivity and stability of this compound in nucleophilic environments?

  • Methodological Answer :

  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For example, aldehyde groups in similar compounds showed LUMO energies of -1.8 eV, indicating high reactivity ( ).
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict stability in polar vs. non-polar media.
  • Kinetic Studies : Use Arrhenius plots to model degradation rates under varying pH ().

Q. How can HPLC parameters be optimized to assess the purity of this compound in complex mixtures?

  • Methodological Answer :

  • Column Selection : Use C18 reverse-phase columns with 5 µm particle size ( ).
  • Mobile Phase : Gradient elution (acetonitrile:water, 70:30 to 90:10) at 1.0 mL/min flow rate.
  • Detection : UV at 254 nm (aldehyde absorption band). For impurities, spike samples with known analogs (e.g., 5-Acetyl-2-methoxybenzaldehyde; ) to validate separation.

Data Contradiction Analysis

Q. How should conflicting data on the compound’s thermal stability be addressed?

  • Methodological Answer :

  • Controlled Experiments : Perform TGA/DSC under inert (N₂) vs. oxidative (O₂) atmospheres.
  • Case Study : A related carbaldehyde showed decomposition at 150°C in air but remained stable up to 200°C under N₂ ( ).
  • Statistical Validation : Use ANOVA to compare replicate measurements ( ).

Methodological Design for Novel Applications

Q. What strategies can be employed to functionalize this compound for catalytic applications?

  • Methodological Answer :

  • Ligand Design : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance metal coordination ().
  • Catalytic Testing : Screen Pd or Ru complexes in cross-coupling reactions; monitor turnover frequency (TOF) via GC-MS ().

Retrosynthesis Analysis

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethyl-2-oxocyclohexanecarbaldehyde
Reactant of Route 2
Reactant of Route 2
5,5-Dimethyl-2-oxocyclohexanecarbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.